molecular formula C14H13BrMgO2 B14885129 4-(2-Methoxyphenoxymethyl)phenylmagnesium bromide

4-(2-Methoxyphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14885129
M. Wt: 317.46 g/mol
InChI Key: OBKXYFRWEAHWFT-UHFFFAOYSA-M
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Description

4-(2-methoxyphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and ability to introduce the 4-(2-methoxyphenoxymethyl)phenyl group into molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(2-methoxyphenoxymethyl)phenylmagnesium bromide involves the reaction of 4-(2-methoxyphenoxymethyl)bromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The product is then typically stored and transported in sealed containers to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the Grignard reagent.

    Temperature: Reactions are typically carried out at low temperatures to control the reactivity.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Biaryl Compounds: Result from coupling reactions.

Scientific Research Applications

4-(2-methoxyphenoxymethyl)phenylmagnesium bromide is used in various fields of scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the Grignard reagent forms a bond with the carbon atom of the 4-(2-methoxyphenoxymethyl)phenyl group, making it highly reactive. This reactivity allows it to form new carbon-carbon bonds by attacking carbonyl groups or participating in coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenylmagnesium bromide
  • 4-trifluoromethylphenylmagnesium bromide
  • 4-anisylmagnesium bromide

Uniqueness

4-(2-methoxyphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the 2-methoxyphenoxymethyl group, which can introduce specific functional groups into target molecules, providing unique properties and reactivity compared to other Grignard reagents.

Properties

Molecular Formula

C14H13BrMgO2

Molecular Weight

317.46 g/mol

IUPAC Name

magnesium;1-methoxy-2-(phenylmethoxy)benzene;bromide

InChI

InChI=1S/C14H13O2.BrH.Mg/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12;;/h3-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

OBKXYFRWEAHWFT-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=[C-]C=C2.[Mg+2].[Br-]

Origin of Product

United States

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